2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Description
Properties
IUPAC Name |
2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-7-6-11-13-10(14-16-11)8-15-9-4-2-1-3-5-9/h1-5H,6-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPSOHQQHBJCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NOC(=N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the formation of the oxadiazole ring followed by the introduction of the phenoxymethyl and ethanamine groups. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenoxymethyl group can be introduced through nucleophilic substitution reactions, and the ethanamine moiety can be added via reductive amination or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The phenoxymethyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological targets. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, this compound is being studied for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including infections and cancer .
Industry: The compound is also used in the industry for the synthesis of advanced materials. Its unique chemical properties make it suitable for the development of polymers, coatings, and other materials with specific functionalities .
Mechanism of Action
The mechanism of action of 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Lipophilicity: Chlorophenyl and benzyl substituents increase logP values compared to phenoxymethyl or methoxyphenyl groups, impacting membrane permeability .
- Solubility: The phenoxymethyl group’s ether linkage likely enhances aqueous solubility relative to purely aromatic substituents (e.g., benzyl), though this remains to be experimentally validated.
Biological Activity
2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine, with the CAS number 1082925-46-9, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
- Structure : The compound features a phenoxymethyl group attached to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties often exhibit significant antimicrobial properties. Specifically, derivatives of oxadiazoles have been shown to possess activity against various bacterial strains and fungi. For instance:
- Antibacterial Effects : Studies have demonstrated that related compounds exhibit bactericidal actions by disrupting cell wall synthesis in susceptible bacteria, similar to the mechanism of penicillin .
- Antifungal Activity : Some oxadiazole derivatives have also shown efficacy against fungal pathogens like Candida albicans and Trichophyton mentagrophytes .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Wall Synthesis : Similar to other beta-lactam antibiotics, it may inhibit the enzymes responsible for peptidoglycan cross-linking in bacterial cell walls.
- Targeting Specific Pathways : The oxadiazole ring may interact with specific cellular targets that are crucial for microbial growth and replication.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results indicated a significant reduction in bacterial colony counts when exposed to the compound in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be comparable to established antibiotics .
Study 2: Structure-Activity Relationship (SAR)
Another study focused on the structure-activity relationship of oxadiazole derivatives. It found that modifications on the phenoxymethyl group significantly influenced antimicrobial potency. The presence of electron-withdrawing groups enhanced activity against certain bacterial strains .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| CAS Number | 1082925-46-9 |
| Antimicrobial Activity | Yes |
| MIC (against selected bacteria) | Comparable to antibiotics |
Q & A
What are the recommended synthetic routes for 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine, and how can regioselectivity challenges be addressed?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of a precursor thiourea or amidoxime derivative. A common approach is:
React phenoxymethyl-substituted amidoxime with a β-aminoethyl group under acidic conditions to form the 1,2,4-oxadiazole ring.
Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
To address regioselectivity, optimize reaction temperature (e.g., 80–100°C) and use catalysts like DCC (dicyclohexylcarbodiimide) to favor the 1,2,4-oxadiazole isomer over 1,3,4 variants . Monitor progress with -NMR to confirm regiochemical outcomes.
Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Level: Basic
Methodological Answer:
Essential techniques include:
- -/-NMR : Confirm substituent positions on the oxadiazole ring (e.g., phenoxymethyl vs. ethanamine shifts).
- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]+).
- FT-IR : Validate C=N (1600–1680 cm) and NH (3300–3500 cm) stretches.
For conflicting data (e.g., unexpected splitting in NMR), perform 2D-COSY or HSQC to resolve coupling artifacts. Cross-reference with computational simulations (e.g., DFT-based NMR prediction) .
How does the compound’s stability vary under different storage conditions, and what protocols mitigate degradation?
Level: Basic
Methodological Answer:
The compound is hygroscopic and prone to oxidation. Stability studies recommend:
- Storage : Amber glass bottles at –20°C under argon.
- Handling : Use anhydrous solvents (e.g., dry DMF) during synthesis.
Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking. Degradation products (e.g., oxadiazole ring-opened amines) can be identified via LC-MS/MS .
What strategies are effective in elucidating structure-activity relationships (SAR) for biological activity?
Level: Advanced
Methodological Answer:
SAR studies require:
Analog Synthesis : Modify substituents (e.g., phenoxymethyl to benzyl) and compare activities.
In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets (e.g., kinases, GPCRs).
Functional Assays : Test analogs in dose-response assays (e.g., IC determination in cancer cell lines).
Contradictory activity data (e.g., low in vitro vs. high in vivo efficacy) may arise from metabolic stability differences. Address this via metabolite profiling (e.g., liver microsomal assays) .
How can researchers resolve contradictions in reported toxicity profiles?
Level: Advanced
Methodological Answer:
Discrepancies in toxicity (e.g., acute vs. chronic effects) require:
- Dose-Response Analysis : Test across concentrations (µM–mM range) in multiple cell lines.
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress).
- Species-Specific Testing : Compare rodent vs. human primary cell responses.
For in vivo contradictions, conduct toxicokinetic studies to assess bioaccumulation and organ-specific effects .
What environmental fate studies are relevant for this compound, and how are they designed?
Level: Advanced
Methodological Answer:
Design studies to assess:
- Persistence : OECD 301B biodegradation test (28-day aerobic conditions).
- Bioaccumulation : Calculate logP (experimental via shake-flask method; predicted via ChemAxon).
- Ecototoxicity : Daphnia magna acute toxicity (48-h LC).
Use LC-HRMS to detect transformation products (e.g., hydroxylated derivatives) in water-sediment systems .
How can computational methods optimize the compound’s pharmacokinetic properties?
Level: Advanced
Methodological Answer:
Employ ADMET prediction tools (e.g., SwissADME, pkCSM):
Solubility : Modify logP by introducing polar groups (e.g., –OH) without disrupting bioactivity.
BBB Penetration : Adjust molecular weight (<500 Da) and PSA (<90 Å).
Validate predictions with PAMPA assays for permeability and hepatocyte clearance assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
